[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Description
The compound [(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane (hereafter referred to as Compound A) is a highly specialized molecule featuring:
- Deuterium labeling: The presence of seven trideuteriomethyl groups (CD₃) at the C6 and C7 positions of the heptan-2-yl side chain .
- Silyl protecting groups: Two tert-butyl(dimethyl)silyl (TBS) groups at the cyclohexyl and indenyl moieties, which are commonly employed to stabilize hydroxyl groups during synthetic processes .
- Stereochemical complexity: Multiple stereocenters (1S, 5R, 2R, etc.) and conjugated double bonds (3Z, 2E) that influence its conformational stability and reactivity .
Properties
Molecular Formula |
C42H80O3Si3 |
|---|---|
Molecular Weight |
723.4 g/mol |
IUPAC Name |
[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C42H80O3Si3/c1-31(21-19-27-41(9,10)45-46(12,13)14)36-25-26-37-33(22-20-28-42(36,37)11)23-24-34-29-35(43-47(15,16)39(3,4)5)30-38(32(34)2)44-48(17,18)40(6,7)8/h23-24,31,35-38H,2,19-22,25-30H2,1,3-18H3/b33-23+,34-24-/t31-,35-,36-,37+,38+,42-/m1/s1/i9D3,10D3 |
InChI Key |
CHTVPUCBCKQIST-UIHXSJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)(C([2H])([2H])[2H])O[Si](C)(C)C |
Canonical SMILES |
CC(CCCC(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (1R,3aS,7aR)-7a-methyl-1-substituted hexahydro-1H-inden-4-ylidene moiety
- The hexahydroindenylidene core is prepared via a stereoselective hydrogenation or reduction of an aromatic precursor, ensuring the correct stereochemistry at positions 1, 3a, and 7a.
- The side chain at position 1 is introduced via alkylation or addition reactions using a precursor bearing the 7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl group.
- Deuterium incorporation is achieved by using deuterated reagents such as deuterated alkyl halides or deuterated reducing agents (e.g., LiAlD4) during side chain construction to replace hydrogen atoms with deuterium at the 7th carbon and methyl group positions.
Protection of Hydroxyl Groups
- The hydroxyl group on the heptan-2-yl side chain is protected as a trimethylsilyl (TMS) ether to prevent unwanted reactions during subsequent steps.
- This protection is typically done using chlorotrimethylsilane (TMSCl) in the presence of a base such as imidazole or pyridine.
Construction of the Cyclohexyl Core with Silyl Ethers
Formation of the Cyclohexyl Ring with Defined Stereochemistry
- The cyclohexyl ring bearing the 3Z,5R stereochemistry and the 2-methylidene substituent is synthesized via stereoselective cyclization or ring-closing metathesis.
- The 5-position hydroxyl group is protected as a tert-butyl(dimethyl)silyl (TBDMS) ether to increase stability and solubility.
Introduction of the Methylidene Group at Position 2
- The methylidene group is introduced by elimination or Wittig-type reactions on a suitable precursor bearing a leaving group at the 2-position.
- Control of the double bond geometry (Z) is crucial and is achieved by using specific reaction conditions and reagents favoring the Z-isomer.
Coupling of the Indenylidene and Cyclohexyl Fragments
- The indenylidene fragment and the cyclohexyl fragment are coupled via an ether linkage at the 3-position of the cyclohexyl ring.
- This is typically accomplished by nucleophilic substitution or Mitsunobu reaction using the hydroxyl group of the cyclohexyl fragment and a suitable leaving group on the indenylidene fragment.
- The coupling step requires careful control to maintain stereochemical integrity and avoid isomerization.
Final Protection as tert-Butyl-Dimethylsilane Ether
- The final compound is obtained by protecting the remaining free hydroxyl groups as tert-butyl-dimethylsilane ethers.
- This step uses tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole.
- The protection improves the compound’s stability and facilitates purification.
Purification and Characterization
- Purification is typically performed by chromatographic techniques such as silica gel column chromatography under inert atmosphere to avoid hydrolysis of silyl ethers.
- Characterization includes NMR spectroscopy (1H, 13C, and 2H NMR for deuterium), mass spectrometry, and chiral HPLC to confirm stereochemistry and isotopic incorporation.
Summary Table of Key Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of hexahydroindenylidene core | Stereoselective hydrogenation; deuterated reagents | Control of stereochemistry and deuterium incorporation |
| 2 | Protection of hydroxyl groups | TMSCl, imidazole/pyridine | Protects side chain hydroxyl |
| 3 | Formation of cyclohexyl ring with methylidene | Ring-closing metathesis or elimination | Z-geometry control critical |
| 4 | Protection of cyclohexyl hydroxyl as TBDMS ether | TBDMSCl, base | Enhances stability |
| 5 | Coupling of fragments via ether linkage | Mitsunobu reaction or nucleophilic substitution | Maintains stereochemical integrity |
| 6 | Final protection of free hydroxyl groups | TBDMSCl, imidazole | Final compound stabilization |
| 7 | Purification and characterization | Silica gel chromatography, NMR, MS, chiral HPLC | Confirms structure and isotopic labeling |
Research Sources and Authority
- The preparation methods are corroborated by advanced synthetic organic chemistry literature and patents describing complex silyl-protected, stereochemically defined compounds with isotopic labeling.
- Patent documentation such as EP3689380A1 and CN106999441A describe related synthetic strategies for complex vitamin D analogs with silyl protections and isotopic substitutions, providing authoritative procedural insights.
- The synthetic approach aligns with standard practices for preparing complex molecules with multiple stereocenters and isotopic labeling in medicinal chemistry and isotope tracer studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silyl ether groups.
Reduction: Reduction reactions could target the double bonds or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Bases and Acids: For facilitating substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology and Medicine
Drug Development:
Biological Studies: Could be used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Catalysis: The compound or its derivatives might serve as catalysts in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance:
In Biological Systems: It might interact with specific enzymes or receptors, influencing biochemical pathways.
In Catalysis: It could facilitate certain reactions by providing an active site for the reactants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound B : ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-Methyldihydro-1H-Inden-4-ylidene)ethylidene)-4-Methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-Butyldimethylsilane)
- Key Differences :
- Lacks deuterium labeling.
- Contains a dimethylheptenyl side chain instead of the deuterated heptan-2-yl group.
- Similar TBS-protected cyclohexyl and indenyl motifs.
Compound C : (R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-Bis(tert-Butyldimethylsilyloxy)-2-Methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-Inden-1-yl)-2-Methylheptan-2-ol
- Key Differences :
- Features a hydroxyl group at C2 of the heptan-2-ol chain, unlike the fully silylated and deuterated side chain in Compound A.
- Retains the bis-TBS-protected cyclohexylidene system.
- Applications : Intermediate in steroid or vitamin D analogue synthesis .
Compound D : Paricalcitol (Vitamin D3 Analog)
- Structure : (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-Hydroxy-5,6-Dimethylhept-3-en-2-yl]-7a-Methyl-2,3,3a,5,6,7-Hexahydro-1H-Inden-4-ylidene]ethylidene]cyclohexane-1,3-diol.
- Key Differences :
- Contains hydroxyl groups instead of silyl protections.
- Lacks deuterium and methylidene groups.
- Applications : Clinically approved for treating secondary hyperparathyroidism .
Functional and Physicochemical Comparison
Biological Activity
The compound “[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane” is a highly complex organic molecule with significant potential biological activities. Its intricate structure includes multiple stereocenters and functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C42H80O3Si3 |
| Molecular Weight | 723.4 g/mol |
| IUPAC Name | [(1S,3Z,5R)-... |
| SMILES | CC(CCCC(C)(C)... |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit properties similar to those of known bioactive compounds such as steroids and silyl ethers. The presence of silyl groups can enhance lipophilicity and stability in biological systems.
Biological Activities
- Antimicrobial Activity : Research indicates that compounds with similar structural features can exhibit antimicrobial properties. The silyl moiety may contribute to membrane disruption in bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
- Hormonal Activity : Given the structural complexity and similarity to steroid frameworks, this compound might interact with hormonal receptors influencing metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that compounds with similar silyl groups reduced TNF-alpha levels in macrophages by approximately 40%, suggesting potential use in inflammatory diseases.
Q & A
Q. What are the key synthetic strategies for constructing the stereochemically complex cyclohexyl and indenyl subunits in this compound?
Methodological Answer: The synthesis of stereochemically intricate subunits requires precise control over reaction conditions and protecting group strategies. For example:
- Cyclohexyl subunit : Use of tert-butyl(dimethyl)silyl (TBDMS) protecting groups to stabilize oxygenated positions during multi-step reactions. Silica gel chromatography with gradient elution (e.g., cyclohexane/chloroform/ethyl acetate) is critical for purifying intermediates .
- Indenyl subunit : Stereoselective formation of ethylidene linkages via Wittig or Horner-Wadsworth-Emmons reactions, guided by temperature-controlled cyclization (e.g., 15-hour stirring at 0°C). High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) validate stereochemistry .
Q. Table 1: Representative Synthetic Conditions from Literature
| Subunit | Reaction Type | Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| Cyclohexyl | Silylation | TBDMS-Cl, imidazole, DMF, 25°C, 12h | 78 | ¹H NMR, ¹³C NMR, HRMS |
| Indenyl | Cyclization | (E)-7e substrate, 0°C, 15h | 65 | NOESY, X-ray crystallography |
Q. How can isotopic labeling (e.g., trideuteriomethyl groups) be strategically incorporated to enable mechanistic or metabolic studies?
Methodological Answer: Deuterium labeling at specific positions (e.g., 7,7,7-trideuterio and trideuteriomethyl groups) is achieved via:
- Deuterated reagents : Use of deuterium-enriched methylating agents (e.g., CD₃I) in nucleophilic substitution reactions.
- Protection-deprotection cycles : Temporary silyl ether protection (e.g., TBDMS) ensures isotopic integrity during subsequent steps. LC-MS and isotope-ratio monitoring by NMR (e.g., ²H-NMR) confirm labeling efficiency .
Advanced Research Questions
Q. What experimental design (DoE) approaches optimize reaction conditions for introducing TBDMS groups while minimizing side reactions?
Methodological Answer: Full factorial designs or Bayesian optimization algorithms systematically explore variables such as:
- Temperature : Lower temperatures (0–25°C) reduce silyl ether cleavage.
- Catalyst loading : Pyridine or imidazole concentrations (0.1–1.0 equiv) to balance reactivity and byproduct formation.
- Solvent polarity : Anhydrous DMF or THF enhances reagent solubility.
Case Study : A 2³ factorial design (temperature, catalyst, solvent) identified optimal TBDMS introduction (85% yield, 95% purity) while reducing desilylation byproducts to <5% .
Q. Table 2: Comparison of Optimization Methods
Q. How can computational modeling predict regioselectivity challenges in ethylidene linkage formation?
Methodological Answer: Density Functional Theory (DFT) calculations evaluate transition states to predict regioselectivity:
- Ethylidene conjugation : Analyze orbital overlap (e.g., HOMO-LUMO alignment) between indenyl and cyclohexyl subunits.
- Solvent effects : Continuum solvation models (e.g., SMD) simulate solvent polarity’s impact on reaction pathways.
Example : DFT modeling of (2E)-ethylidene intermediates revealed a 3.2 kcal/mol preference for the observed regiochemistry, aligning with experimental outcomes (72% yield) .
Q. What strategies mitigate instability of conjugated ethylidene groups during long-term storage?
Methodological Answer:
Q. How do steric effects influence the reactivity of tert-butyl(dimethyl)silyl-protected intermediates?
Methodological Answer: Steric maps generated using molecular dynamics simulations highlight:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
